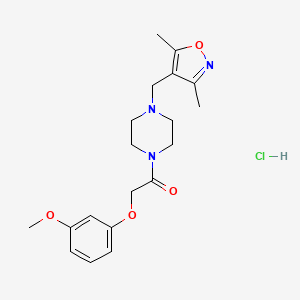
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride is a synthetic organic compound. It is characterized by the presence of an isoxazole ring, a piperazine moiety, and a methoxyphenoxy group. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of appropriate nitriles with hydroxylamine under acidic or basic conditions.
Piperazine Derivative Synthesis: The piperazine moiety is often introduced by reacting the isoxazole derivative with a piperazine compound in the presence of a suitable base.
Ether Formation: The methoxyphenoxy group is introduced via an etherification reaction, where the phenol derivative reacts with an appropriate alkylating agent.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate compounds and converting the product into its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenoxy group, where nucleophiles can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride is studied for its potential pharmacological properties. It may interact with various biological targets, making it a candidate for drug development and biochemical research.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new medications for treating various diseases.
Industry
Industrially, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride
- 1-(4-(3,5-Dimethylisoxazol-4-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone hydrochloride
Uniqueness
Compared to similar compounds, 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride is unique due to the specific positioning and combination of its functional groups. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-(3-methoxyphenoxy)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4.ClH/c1-14-18(15(2)26-20-14)12-21-7-9-22(10-8-21)19(23)13-25-17-6-4-5-16(11-17)24-3;/h4-6,11H,7-10,12-13H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQWFUZOPTVOLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)COC3=CC=CC(=C3)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2379925.png)
![3-(4-methylphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2379926.png)

![2-Amino-3-[(1-phenylethyl)amino]propanoic acid dihydrochloride](/img/structure/B2379928.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2379929.png)

![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2379931.png)
![Methyl 3-((7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2379933.png)
![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2379934.png)

![2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2379938.png)
![3-Ethyl-2-phenylimidazo[1,2-a]pyrazine](/img/structure/B2379940.png)
![2-(4-Chlorophenyl)-2-[6-[(4-chlorophenyl)-cyano-morpholin-4-ylmethyl]pyridazin-3-yl]-2-morpholin-4-ylacetonitrile](/img/structure/B2379941.png)
